Cas no 2105779-35-7 (Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate)
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate Chemical and Physical Properties
Names and Identifiers
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- CS-0529942
- EN300-6507987
- Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate
- 2105779-35-7
- SCHEMBL18573883
- Ethyl 2-[1-(aminomethyl)cyclopropyl]acetate
-
- Inchi: 1S/C8H15NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-6,9H2,1H3
- InChI Key: OOYIADNWFTZPPJ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1(CN)CC1)=O
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507987-0.05g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 0.05g |
$624.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-0.1g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 0.1g |
$653.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-0.25g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 0.25g |
$683.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-0.5g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 0.5g |
$713.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-1.0g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 1g |
$743.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-2.5g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 2.5g |
$1454.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-5.0g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 5g |
$2152.0 | 2023-05-29 | ||
| Enamine | EN300-6507987-10.0g |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate |
2105779-35-7 | 10g |
$3191.0 | 2023-05-29 |
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate
Comprehensive Overview of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS No. 2105779-35-7): Properties, Applications, and Industry Insights
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS No. 2105779-35-7) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative, characterized by a cyclopropyl ring and an aminomethyl functional group, serves as a versatile building block in synthetic chemistry. Its molecular formula, C8H15NO2, and moderate polarity make it soluble in common organic solvents, facilitating its use in multi-step synthesis.
Recent advancements in small-molecule drug discovery have heightened interest in cyclopropyl-containing compounds like Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate. The strained cyclopropane ring often enhances metabolic stability and bioavailability—key considerations for researchers developing next-generation therapeutics. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical studies.
From an industrial perspective, this compound addresses growing demand for chiral intermediates in asymmetric synthesis. Its ethyl ester moiety allows straightforward derivatization, while the primary amine group enables conjugation with carboxylic acids or carbonyl compounds. These properties align with current trends toward fragment-based drug design and covalent inhibitor development—topics frequently searched in medicinal chemistry databases.
Environmental and safety profiles of 2105779-35-7 comply with REACH regulations, with studies showing low ecotoxicity. This makes it preferable over traditional halogenated intermediates in green chemistry applications. Furthermore, its stability under ambient storage conditions reduces logistical challenges, a practical advantage noted in process chemistry forums.
Emerging applications include its use as a precursor for bioconjugation in proteomics research and antibody-drug conjugates (ADCs). The compound’s ability to form stable amide bonds positions it as a candidate for targeted drug delivery systems—a hot topic in cancer therapeutics. Patent analyses reveal increasing citations of related structures in immuno-oncology innovations.
For synthetic chemists, optimizing routes to Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate involves microwave-assisted synthesis or flow chemistry techniques. These methods improve yield while reducing byproducts—a priority in industrial-scale production. Computational modeling (DFT calculations) further aids in predicting its reactivity, as discussed in recent ACS publications.
Market analysts note rising procurement of 2105779-35-7 by contract research organizations (CROs) and generic pharmaceutical manufacturers. This reflects broader industry shifts toward cost-effective intermediates for blockbuster drug syntheses. Quality control protocols typically include GC-MS verification and residual solvent analysis to meet ICH guidelines.
In conclusion, Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate exemplifies how structural ingenuity meets practical demand. Its dual functionality as a hydrogen bond donor and acceptor expands utility across peptide mimetics and enzyme inhibitor design. As AI-driven molecular screening accelerates, such compounds will remain pivotal in bridging computational predictions with laboratory synthesis—ensuring relevance in evolving drug discovery pipelines.
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